

A Comprehensive Technical Guide to 3-Chloro-4-(2,3-dimethylphenoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(2,3-dimethylphenoxy)aniline

CAS No.: 893754-18-2

Cat. No.: B3164928

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **3-chloro-4-(2,3-dimethylphenoxy)aniline**, a substituted diaryl ether amine of significant interest in synthetic and medicinal chemistry. We will explore its fundamental properties, outline a logical synthetic pathway based on established chemical principles, and discuss its potential applications as a key building block in the development of novel compounds.

Core Molecular Attributes

3-Chloro-4-(2,3-dimethylphenoxy)aniline is a molecule characterized by a chlorinated aniline ring linked to a 2,3-dimethylphenoxy group via an ether bond. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

Attribute	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ ClNO	[1]
Molecular Weight	247.72 g/mol	[1]
CAS Number	893754-18-2	[1]

These quantitative descriptors are foundational for all stoichiometric calculations and analytical characterizations involving this molecule.

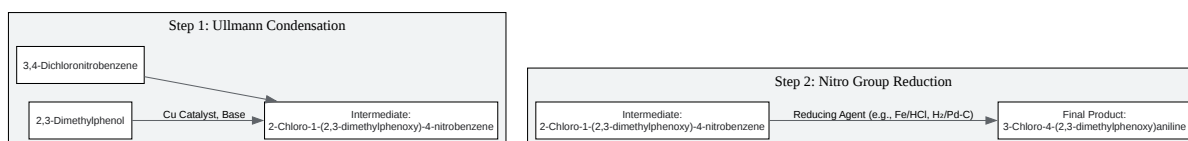
Structural Representation

The spatial arrangement of atoms and bonds is crucial for understanding the reactivity and intermolecular interactions of **3-chloro-4-(2,3-dimethylphenoxy)aniline**.

Caption: 2D structure of **3-chloro-4-(2,3-dimethylphenoxy)aniline**.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **3-chloro-4-(2,3-dimethylphenoxy)aniline** is not readily available, a robust and logical two-step synthetic route can be proposed based on well-established, field-proven methodologies. This pathway involves the formation of the diaryl ether bond via an Ullmann condensation, followed by the reduction of a nitro group to yield the target aniline.



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Caption: Proposed two-step synthesis of **3-chloro-4-(2,3-dimethylphenoxy)aniline**.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage is a critical step. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is the classic and most direct method for this transformation.^{[2][3]}

Protocol:

- **Reactant Preparation:** In a reaction vessel inerted with nitrogen, combine 2,3-dimethylphenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- **Catalyst Introduction:** Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).
- **Aryl Halide Addition:** Introduce 3,4-dichloronitrobenzene to the mixture. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, favoring reaction at this site.
- **Reaction Conditions:** Heat the mixture to a temperature typically ranging from 120-180°C.^[3] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Isolation:** Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude intermediate, 2-chloro-1-(2,3-dimethylphenoxy)-4-nitrobenzene. Purification can be achieved via column chromatography.

Causality of Choices:

- **Copper Catalyst:** Copper facilitates the coupling by coordinating to both the phenoxide and the aryl halide, lowering the activation energy for the C-O bond formation.
- **Base:** The base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the reaction.

- Solvent: A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.

Step 2: Reduction of the Nitro Group to an Aniline

The final step is the conversion of the nitro group on the intermediate to the primary amine of the final product. A common and effective method for this transformation is reduction using a metal in an acidic medium, such as iron powder in the presence of an acid.[4][5]

Protocol:

- Reactant Setup: Suspend the nitro-intermediate from Step 1 in a mixture of ethanol and water.
- Reduction: Add iron powder followed by a catalytic amount of a weak acid like acetic acid or a stoichiometric amount of a stronger acid like hydrochloric acid.
- Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) and stir vigorously. The reaction is typically complete within a few hours.
- Work-up and Isolation: After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then basified (e.g., with sodium bicarbonate or sodium hydroxide) to deprotonate the anilinium salt and precipitate the free amine. The product is then extracted into an organic solvent, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Causality of Choices:

- Reducing Agent: Iron is a cost-effective and efficient reducing agent for nitroarenes. In the acidic medium, it is oxidized while the nitro group is reduced. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) offers a cleaner, though often more technically demanding, route.[6]

Potential Applications and Research Significance

While specific applications for **3-chloro-4-(2,3-dimethylphenoxy)aniline** are not extensively documented in public literature, its structure suggests significant potential as a key

intermediate in several areas of research and development:

- **Pharmaceuticals:** The diaryl ether and aniline moieties are common pharmacophores. This molecule could serve as a precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, or other biologically active compounds. The specific substitution pattern (chloro and dimethyl groups) allows for fine-tuning of steric and electronic properties to optimize binding to biological targets.
- **Agrochemicals:** Many herbicides and fungicides are based on substituted aniline and diaryl ether structures. This compound could be a building block for novel crop protection agents.
- **Materials Science:** Arylamine derivatives are often used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Conclusion

3-Chloro-4-(2,3-dimethylphenoxy)aniline, with a molecular formula of $C_{14}H_{14}ClNO$ and a molecular weight of 247.72 g/mol, is a valuable chemical intermediate. Although a detailed synthesis is not published, a logical and efficient pathway can be devised using established reactions like the Ullmann condensation and nitro group reduction. Its unique structure makes it a promising starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. This guide provides the foundational knowledge for researchers to synthesize and explore the potential of this versatile compound.

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